molecular formula C16H12BrN3O3 B2833147 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 897619-79-3

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Katalognummer B2833147
CAS-Nummer: 897619-79-3
Molekulargewicht: 374.194
InChI-Schlüssel: ROTUHQZHKOOPTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s hard to provide an analysis of these properties .

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

Studies involving computational and pharmacological evaluations of 1,3,4-oxadiazole and related derivatives have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such compounds exhibit binding and moderate inhibitory effects across various assays, including affinity for COX-2 and 5-LOX, correlating to analgesic and anti-inflammatory effects. Moreover, specific derivatives have demonstrated antioxidant potential and potency in toxicity assessment and tumor inhibition, highlighting their potential as therapeutic agents in cancer research and pain management (Faheem, 2018).

Synthesis and Characterization for Pharmacological Screening

The synthesis and characterization of novel derivatives, including those with the 1,3,4-oxadiazole moiety, have led to the identification of compounds with significant pharmacological activities. These activities range from anticonvulsant properties to potential applications in treating various conditions. Such research underscores the importance of these compounds in developing new therapeutic agents (Shaharyar et al., 2016).

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable efficacy against selected microbial species, highlighting their potential in developing new antimicrobial agents with low toxicity. The findings suggest the potential application of such derivatives in combating microbial infections, with specific compounds showing significant potency and low cytotoxicity, marking them as candidates for further biological screening and application trials (Gul et al., 2017).

Anti-bacterial Study

Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has provided insights into their biological activities, particularly their antibacterial properties. These studies contribute to our understanding of how structural variations in 1,3,4-oxadiazole derivatives influence their biological efficacy, thereby aiding in the design of novel antibacterial agents (Khalid et al., 2016).

Zukünftige Richtungen

The future research directions for this compound could involve further studies to determine its physical and chemical properties, its biological activity, and potential applications. For example, similar compounds have shown promising antimicrobial and antiproliferative activities .

Eigenschaften

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTUHQZHKOOPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.